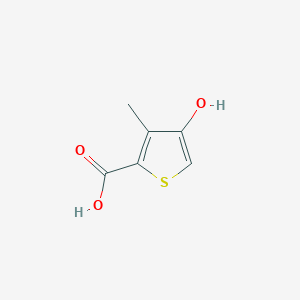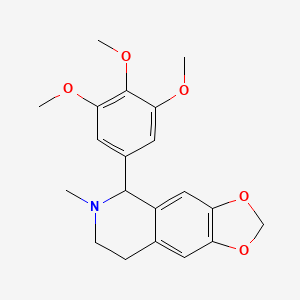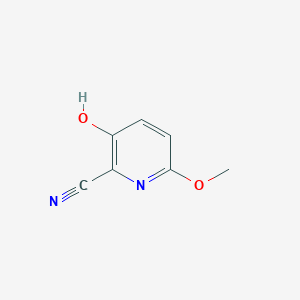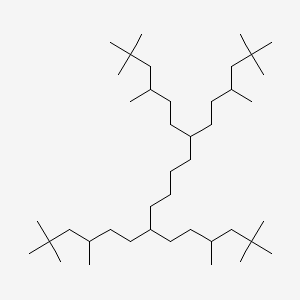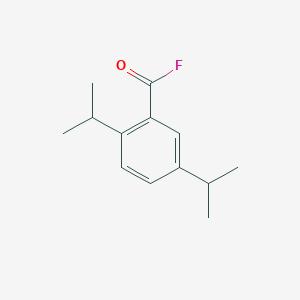
2,5-Di(propan-2-yl)benzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di(propan-2-yl)benzoyl fluoride is an organic compound with a benzoyl fluoride group substituted at the 2 and 5 positions by isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)benzoyl fluoride typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride as the acylating agent and aluminum chloride as the catalyst. The isopropyl groups are introduced through alkylation reactions using isopropyl halides in the presence of a strong base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(propan-2-yl)benzoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl fluoride group to a benzyl alcohol group.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: 2,5-Di(propan-2-yl)benzoic acid
Reduction: 2,5-Di(propan-2-yl)benzyl alcohol
Substitution: 2,5-Di(propan-2-yl)benzamide or 2,5-Di(propan-2-yl)benzylthiol
Applications De Recherche Scientifique
2,5-Di(propan-2-yl)benzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Di(propan-2-yl)benzoyl fluoride involves its interaction with specific molecular targets. The benzoyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition of enzyme activity or the modification of protein function. The isopropyl groups can influence the compound’s hydrophobicity and steric interactions, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Di(propan-2-yl)benzoic acid
- 2,5-Di(propan-2-yl)benzyl alcohol
- 2,5-Di(propan-2-yl)benzamide
Uniqueness
2,5-Di(propan-2-yl)benzoyl fluoride is unique due to the presence of the benzoyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
57988-34-8 |
|---|---|
Formule moléculaire |
C13H17FO |
Poids moléculaire |
208.27 g/mol |
Nom IUPAC |
2,5-di(propan-2-yl)benzoyl fluoride |
InChI |
InChI=1S/C13H17FO/c1-8(2)10-5-6-11(9(3)4)12(7-10)13(14)15/h5-9H,1-4H3 |
Clé InChI |
XTQGXTXKTHPDKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


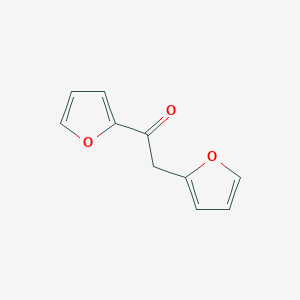
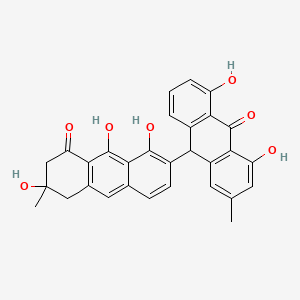
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
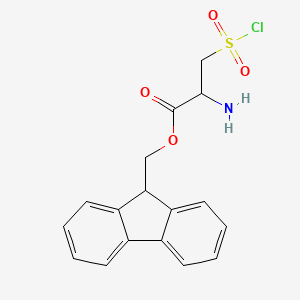
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
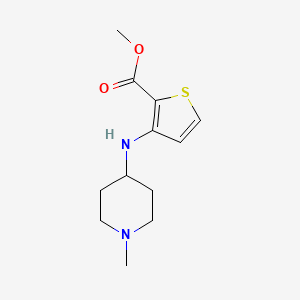
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)

